1-(4-((tert-Butoxycarbonyl)amino)butyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA, HCl in ethyl acetate, dioxane, or acetone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Deprotection: Formation of the free amine and tert-butyl carbocation.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide bond formation.
Drug Development: In the synthesis of inhibitors for enzymes such as SIRT2 and melanin-concentrating hormone receptor 1.
Material Science: In the preparation of room-temperature ionic liquids derived from Boc-protected amino acids.
Mechanism of Action
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a tert-butyl carbocation and the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
Uniqueness
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as an effective protecting group for amino acids. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C15H28N2O4 |
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Molecular Weight |
300.39 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)16-8-4-5-9-17-10-6-12(7-11-17)13(18)19/h12H,4-11H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
QZWRWJJAPKRPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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